N-Ethylprop-2-ynamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
N-Ethylprop-2-ynamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Synthesis, Properties, and Potential Applications of a Versatile Ynamide Building Block
Senior Application Scientist Introduction: In the landscape of modern organic synthesis and medicinal chemistry, the ynamide functional group has emerged as a uniquely powerful and versatile building block. Its inherent polarization, balancing the electron-donating nitrogen atom with the electron-withdrawing amide group, imbues the alkyne with a tunable reactivity profile that is amenable to a wide array of chemical transformations. This guide provides a comprehensive technical overview of a specific, yet broadly representative, member of this class: N-Ethylprop-2-ynamide (CAS No. 2682-33-9).
This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals. We will delve into the fundamental properties of N-Ethylprop-2-ynamide, provide a validated synthetic protocol, explore its predicted spectroscopic signature, and discuss its potential reactivity and applications, particularly in the context of covalent inhibitor design for drug discovery. By synthesizing theoretical principles with practical, field-proven insights, this guide aims to empower the scientific community to fully leverage the synthetic potential of this valuable chemical entity.
Core Chemical and Physical Properties
N-Ethylprop-2-ynamide is a relatively simple N-alkyl ynamide. A thorough understanding of its fundamental properties is crucial for its effective handling, storage, and application in chemical synthesis.
Identifiers and General Properties
| Property | Value | Source |
| CAS Number | 2682-33-9 | [1][2][3] |
| Molecular Formula | C₅H₇NO | [4] |
| Molecular Weight | 97.12 g/mol | [4] |
| Appearance | Pale yellow to yellow solid-liquid mixture | [2] |
| IUPAC Name | N-ethylprop-2-ynamide | |
| Synonyms | N-ethylpropiolamide, N-Ethyl-2-propynamide | [3] |
Physicochemical Data
The following table summarizes key experimental and predicted physicochemical properties of N-Ethylprop-2-ynamide. It is important to note that while some experimental data is available, other parameters are derived from computational models and should be considered as estimates.
| Property | Value | Type | Source |
| Boiling Point | 74-76 °C | Experimental | [2] |
| Density | 0.963 g/cm³ | Experimental | [5] |
| Predicted pKa | 12.91 ± 0.46 | Predicted | [3] |
| Predicted XLogP3-AA | 0.4 | Predicted | [6] |
Synthesis of N-Ethylprop-2-ynamide: A Detailed Experimental Protocol
The synthesis of N-alkyl ynamides can be achieved through various methods. A particularly efficient and scalable approach involves the reaction of a primary amine with a propiolate ester. The following protocol is adapted from a patented procedure and provides a reliable method for the preparation of N-Ethylprop-2-ynamide.[1][2][7]
Reaction Scheme
Step-by-Step Methodology
Materials:
-
Ethylamine (65-70 wt% in water)
-
Methyl propiolate (or Ethyl propiolate)
-
Deionized water
-
Acetic acid
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, prepare a solution of ethylamine (1.05 equivalents) in deionized water. Cool the solution to 0 °C using an ice-water bath.
-
Addition of Propiolate: Add methyl propiolate (1.00 equivalent) dropwise to the cooled ethylamine solution over a period of 30 minutes, ensuring the internal temperature remains at 0 °C.
-
Reaction: Stir the resulting mixture vigorously at 0 °C for 2 hours.
-
Quenching: After 2 hours, add acetic acid (a small amount, e.g., ~0.2 equivalents) to the reaction mixture and continue stirring for an additional 10 minutes.
-
Work-up:
-
Saturate the aqueous mixture with sodium chloride.
-
Extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield N-Ethylprop-2-ynamide.[1][2][7]
Causality Behind Experimental Choices:
-
Low Temperature (0 °C): The reaction is conducted at low temperature to favor the desired amide formation over the competing Michael addition of the amine to the propiolate ester.[1]
-
Aqueous Medium: The use of water as a solvent is advantageous for large-scale synthesis as it is inexpensive, non-flammable, and environmentally benign.
-
Acetic Acid Quench: The addition of a weak acid helps to neutralize any remaining unreacted amine and facilitates the work-up process.
-
Salting Out: Saturating the aqueous layer with sodium chloride decreases the solubility of the organic product in the aqueous phase, thereby increasing the efficiency of the extraction.
Spectroscopic Characterization
While experimental spectra for N-Ethylprop-2-ynamide are not widely available in the public domain, its spectroscopic properties can be reliably predicted based on the characteristic signals of its constituent functional groups.
Predicted ¹H and ¹³C NMR Data
The following tables outline the expected chemical shifts for the protons and carbons in N-Ethylprop-2-ynamide.
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 - 7.0 | br s | 1H | N-H |
| ~ 3.3 - 3.5 | q | 2H | -NH-CH₂ -CH₃ |
| ~ 2.8 - 3.0 | s | 1H | ≡C-H |
| ~ 1.2 - 1.3 | t | 3H | -NH-CH₂-CH₃ |
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 153 - 155 | C =O (Amide Carbonyl) |
| ~ 78 - 80 | ≡ C-H |
| ~ 75 - 77 | ≡C -C=O |
| ~ 35 - 37 | -NH-CH₂ -CH₃ |
| ~ 14 - 16 | -NH-CH₂-CH₃ |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of N-Ethylprop-2-ynamide is expected to show characteristic absorption bands for the alkyne, amide, and N-H functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~ 3300 | N-H | Stretch |
| ~ 3250 | ≡C-H | Stretch |
| ~ 2120 | C≡C | Stretch |
| ~ 1640 | C=O | Amide I band |
| ~ 1550 | N-H | Bend (Amide II band) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted monoisotopic mass is 97.0528 g/mol .[4] Under electrospray ionization (ESI), the following adducts are expected:
| Adduct | Predicted m/z |
| [M+H]⁺ | 98.0600 |
| [M+Na]⁺ | 120.0419 |
Reactivity and Synthetic Applications
The ynamide functionality in N-Ethylprop-2-ynamide is a versatile platform for a variety of organic transformations. The polarization of the alkyne, influenced by the adjacent nitrogen and carbonyl group, allows it to act as both a nucleophile and an electrophile, depending on the reaction conditions.
Cycloaddition Reactions
Ynamides are excellent substrates for various cycloaddition reactions, providing access to a diverse range of heterocyclic structures.
-
[3+2] Cycloadditions: With 1,3-dipoles such as azides and nitrile oxides, N-Ethylprop-2-ynamide can undergo [3+2] cycloaddition reactions to form five-membered heterocycles like triazoles and isoxazoles, respectively.[6][8]
-
[4+2] Cycloadditions (Diels-Alder Reactions): Ynamides can participate as dienophiles in Diels-Alder reactions with dienes to construct six-membered rings. The regioselectivity of these reactions is influenced by the electronic nature of the ynamide.[9]
Hydroamination Reactions
The addition of N-H bonds across the alkyne of N-Ethylprop-2-ynamide, known as hydroamination, can be catalyzed by various transition metals, most notably gold(I) complexes. This reaction provides a direct route to enamides, which are themselves valuable synthetic intermediates.[10][11][12][13] The regioselectivity of the addition is typically controlled by the electronic properties of the ynamide and the reaction conditions.
Applications in Drug Discovery and Development
The propiolamide moiety, the core functional group of N-Ethylprop-2-ynamide, has garnered significant attention in medicinal chemistry as a "warhead" for the design of targeted covalent inhibitors.[1]
Covalent Inhibition
Covalent inhibitors form a stable, irreversible bond with their target protein, often leading to enhanced potency and prolonged duration of action. The propiolamide group in N-Ethylprop-2-ynamide can act as a Michael acceptor, reacting with nucleophilic amino acid residues, such as cysteine, within the active site of a target protein.[1]
The reactivity of the propiolamide warhead can be finely tuned by modifying the substituents on the nitrogen atom. In the case of N-Ethylprop-2-ynamide, the ethyl group provides a simple alkyl substituent. By incorporating this moiety into a larger molecular scaffold that provides non-covalent binding affinity for a target protein, researchers can design potent and selective covalent inhibitors.
The development of drugs containing propynamide warheads highlights the therapeutic potential of this functional group.[14] While N-Ethylprop-2-ynamide itself is a simple building block, it represents a key component that can be elaborated into more complex and biologically active molecules.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling N-Ethylprop-2-ynamide. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-Ethylprop-2-ynamide is a valuable and versatile building block in organic synthesis with significant potential in drug discovery. Its straightforward synthesis, combined with the tunable reactivity of the ynamide functional group, makes it an attractive starting material for the construction of complex molecular architectures, including a wide range of heterocycles. Furthermore, the established role of the propiolamide moiety as a covalent warhead underscores the potential of N-Ethylprop-2-ynamide and its derivatives in the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, with the aim of facilitating its broader use within the scientific community.
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